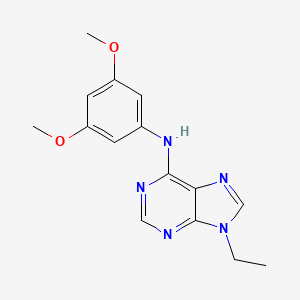![molecular formula C22H22ClN3O2 B15118487 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B15118487.png)
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a fused-ring system containing nitrogen atoms. The presence of the 6-chloro-1,8-naphthyridine moiety in this compound suggests potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The 6-chloro-1,8-naphthyridine moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This interaction inhibits the enzymes’ activity, leading to the disruption of bacterial DNA synthesis and cell death. Additionally, the compound may interact with other cellular targets, such as kinases and receptors, contributing to its anticancer and antiviral activities .
Comparison with Similar Compounds
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
Naphthyridine derivatives: Various derivatives of naphthyridine exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole derivatives: Compounds containing the indole nucleus, which share similar biological activities and are used in drug development.
The uniqueness of this compound lies in its specific structural features and the presence of the 6-chloro-1,8-naphthyridine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H22ClN3O2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C22H22ClN3O2/c1-28-19-4-2-3-15(11-19)12-21(27)26-9-7-16(8-10-26)20-6-5-17-13-18(23)14-24-22(17)25-20/h2-6,11,13-14,16H,7-10,12H2,1H3 |
InChI Key |
PNYZPONNDCWHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B15118408.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B15118411.png)
![4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile](/img/structure/B15118413.png)
![Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B15118418.png)

![4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118425.png)
![9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine](/img/structure/B15118432.png)

![1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118448.png)
![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15118450.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one](/img/structure/B15118463.png)
![6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine](/img/structure/B15118470.png)
![N-[(furan-2-yl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B15118478.png)
![3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15118499.png)
